molecular formula C12H10BrNO3 B13704529 Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13704529
M. Wt: 296.12 g/mol
InChI Key: AEJPJHAYFBVWPG-UHFFFAOYSA-N
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Description

Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a methyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromobenzoyl chloride with methyl 2-amino-3-methylbutanoate in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted oxazole derivatives with various functional groups.

    Oxidation Reactions: Products include oxazole derivatives with oxidized functional groups.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate: Similar structure but with the bromine atom in a different position.

    Methyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(2-Bromophenyl)-4-methyloxazole-5-carboxylate: Similar structure but with different positions of the methyl and carboxylate groups.

Uniqueness: Methyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3

InChI Key

AEJPJHAYFBVWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Br)C(=O)OC

Origin of Product

United States

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